Medroxalol hydrochloride

Beta-adrenoceptor antagonism labetalol antihypertensive

Choose Medroxalol HCl for your hypertension research based on its differentiated receptor profile: a β1/α1 selectivity ratio of ~7:1 versus labetalol's 3:1, combined with β2-agonist vasodilatory activity not present in all mixed blockers. The 11.1-hour half-life enables extended-release formulation studies. Sourced for analytical reference standards, pharmacokinetic assays, and comparative pharmacology. Specify purity and quantity—request a quote today.

Molecular Formula C20H25ClN2O5
Molecular Weight 408.9 g/mol
CAS No. 70161-10-3
Cat. No. B1198975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxalol hydrochloride
CAS70161-10-3
Synonyms5-(2-((3-(1,3-benzodioxol-5-yl)-1-methylpropyl)amino)-1-hydroxyethyl)-2-hydroxybenzamide
MDL 17330A
MDL 17331A
medroxalol
medroxalol monohydrochloride
medroxalol monohydrochloride, (R-(R*,R*))-isomer
medroxalol monohydrochloride, (R-(R*,S*))-isomer
medroxalol monohydrochloride, (S-(R*,R*))-isomer
medroxalol monohydrochloride, (S-(R*,S*))-isomer
RMI 81968
Molecular FormulaC20H25ClN2O5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O.Cl
InChIInChI=1S/C20H24N2O5.ClH/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25;/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25);1H
InChIKeyYYWISFWLJSVFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medroxalol Hydrochloride: Dual Alpha-Beta Adrenergic Antagonist for Antihypertensive Research and Development


Medroxalol hydrochloride (CAS: 70161-10-3) is a mixed adrenergic receptor antagonist that blocks both alpha (α) and beta (β) adrenoceptors, positioning it as a combined alpha/beta-blocker for antihypertensive research [1]. The compound exhibits oral bioavailability and demonstrates vasodilatory activity alongside its antihypertensive effects [1]. Medroxalol hydrochloride is the monohydrochloride salt form of the parent compound medroxalol (RMI 81968), which was developed as a potential therapeutic agent for hypertension [1].

Why Medroxalol Hydrochloride Cannot Be Substituted with Other Alpha-Beta Blockers


Combined alpha-beta adrenergic antagonists are not interchangeable due to significant differences in their alpha-1/beta-1 selectivity ratios, pharmacokinetic profiles, and additional pharmacological properties such as beta-2 adrenergic receptor stimulation [1]. For instance, labetalol and carvedilol exhibit distinct receptor selectivity profiles and clinical applications [1]. Medroxalol hydrochloride possesses a unique balance of beta-adrenergic antagonism and beta-2-adrenergic receptor agonist activity that contributes to its vasodilatory effects, which is not uniformly present across all combined alpha-beta blockers [2]. Generic substitution without understanding these quantitative differentiators could lead to unexpected experimental outcomes or therapeutic inefficacy.

Quantitative Evidence for Medroxalol Hydrochloride Differentiation in Research and Procurement


Direct Head-to-Head Comparison: Medroxalol Exhibits Significantly Greater Beta-Adrenoceptor Antagonism than Labetalol

In a single-dose study in normotensive males, medroxalol (400 mg oral) demonstrated significantly greater beta-adrenoceptor antagonism than labetalol (400 mg oral), as measured by the antagonism of the chronotropic and diastolic depressor responses to isoprenaline [1]. The quantitative difference in beta-adrenoceptor antagonism was statistically significant, with medroxalol showing a more pronounced and prolonged beta-blockade effect [1].

Beta-adrenoceptor antagonism labetalol antihypertensive

Beta-1/Alpha-1 Selectivity Ratio: Medroxalol Shows Approximately 7:1 Beta-1 to Alpha-1 Antagonism vs. Labetalol's 3:1

The ratio of beta-1 to alpha-1 adrenoceptor antagonism, calculated from the relative shifts of the isoprenaline and phenylephrine dose-response curves, was approximately 7:1 for medroxalol, compared to 3:1 for labetalol [1]. This indicates that medroxalol is relatively more beta-1 selective in its antagonism profile compared to labetalol, which has a more balanced alpha-beta blockade [1].

Adrenoceptor selectivity beta-1/alpha-1 ratio labetalol

Pharmacokinetic Profile: Medroxalol Demonstrates Long Plasma Elimination Half-Life of 11.1 Hours

Following oral administration in healthy volunteers, medroxalol exhibited a mean plasma elimination half-life (t½) of 11.1 ± 0.6 hours [1]. The compound reached peak plasma concentrations within 2 to 3 hours post-dose [2]. Bioavailability estimated from AUC was 27.2% after 400 mg, 31.3% after 800 mg, and 37.4% after 1200 mg oral doses, with kinetics following a dose-linear model [1].

Pharmacokinetics elimination half-life bioavailability

Optimal Research and Industrial Applications for Medroxalol Hydrochloride


Comparative Pharmacology Studies of Combined Alpha-Beta Adrenergic Antagonists

Medroxalol hydrochloride serves as a valuable reference compound in comparative pharmacology studies investigating the structure-activity relationships and therapeutic potential of mixed adrenoceptor antagonists. Its distinct beta-1/alpha-1 selectivity ratio of approximately 7:1, compared to labetalol's 3:1 ratio, provides a useful comparator for elucidating the contributions of alpha- versus beta-adrenergic blockade to antihypertensive efficacy [1].

Preclinical Development of Once-Daily Antihypertensive Formulations

The prolonged plasma elimination half-life of 11.1 hours for medroxalol supports its use in the preclinical development of extended-release or once-daily oral antihypertensive formulations [2]. Researchers investigating pharmacokinetic-pharmacodynamic relationships in hypertension models may find medroxalol's dose-linear kinetics and extended duration of action advantageous for designing chronic dosing regimens [2].

Mechanistic Studies of Beta-2 Adrenergic Receptor-Mediated Vasodilation

Medroxalol hydrochloride is an appropriate tool compound for investigating the contribution of beta-2 adrenergic receptor stimulation to vasodilatory and antihypertensive effects. Evidence indicates that stimulation of beta-2-adrenergic receptors in vascular smooth muscle is an important factor in the hypotensive action of medroxalol [3]. This property differentiates it from other combined alpha-beta blockers and makes it useful for mechanistic studies of vasodilation.

Analytical Reference Standard for Medroxalol and Related Compounds

Medroxalol hydrochloride (CAS: 70161-10-3) is essential as an analytical reference standard for the quantification of medroxalol in biological matrices using validated HPLC methods. The compound's well-characterized pharmacokinetic parameters, including t½ of 11.1 hours and dose-linear kinetics [2], support its use in bioanalytical method development and validation for preclinical and clinical pharmacokinetic studies.

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